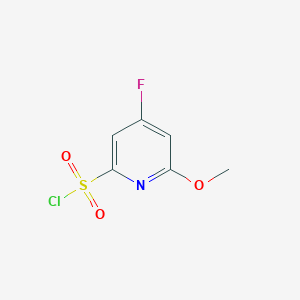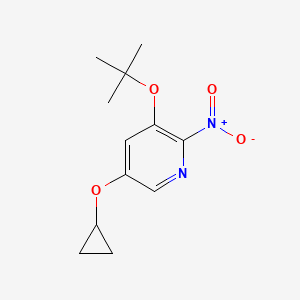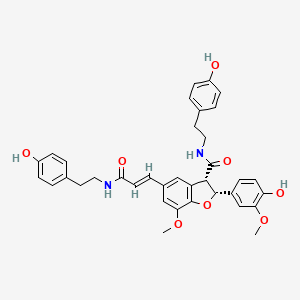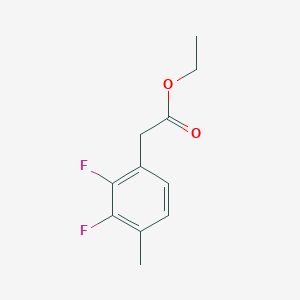
(2-Anilinopyrimidin-5-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Anilinopyrimidin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an aniline group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-chloropyrimidine is reacted with aniline in the presence of a palladium catalyst and a boronic acid derivative . The reaction is usually carried out under mild conditions, making it an efficient and practical method for the synthesis of this compound.
Industrial Production Methods
Industrial production of (2-Anilinopyrimidin-5-YL)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Anilinopyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under mild to moderate temperatures and atmospheric pressure .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is often a biaryl compound, while oxidation reactions yield boronic esters or borates .
Wissenschaftliche Forschungsanwendungen
(2-Anilinopyrimidin-5-YL)boronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (2-Anilinopyrimidin-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the development of sensors and therapeutic agents . The compound can also participate in transmetalation reactions, where it transfers its boronic acid group to a metal catalyst, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Pyrimidine-5-boronic acid
- Aniline-2-boronic acid
Uniqueness
(2-Anilinopyrimidin-5-YL)boronic acid is unique due to its combined structural features of aniline, pyrimidine, and boronic acid. This combination provides the compound with distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, this compound offers enhanced stability and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C10H10BN3O2 |
|---|---|
Molekulargewicht |
215.02 g/mol |
IUPAC-Name |
(2-anilinopyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C10H10BN3O2/c15-11(16)8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7,15-16H,(H,12,13,14) |
InChI-Schlüssel |
GARVKOHCHBUARR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)NC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)


![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)


